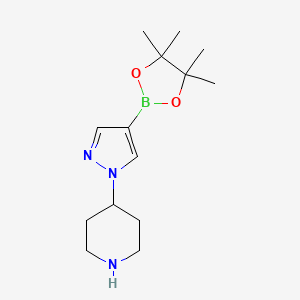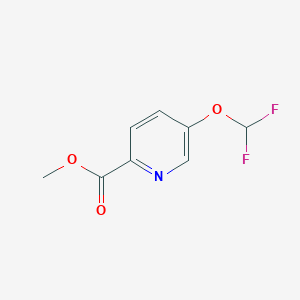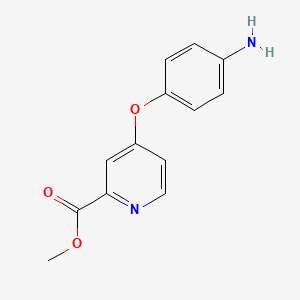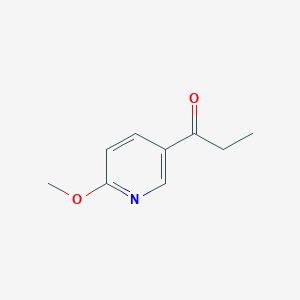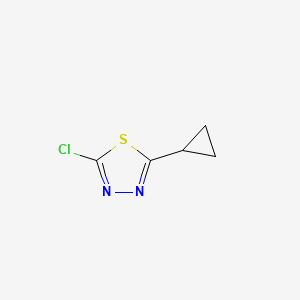
2-Chloro-5-cyclopropyl-1,3,4-thiadiazole
Overview
Description
Scientific Research Applications
-
Scientific Field: Chemistry
- Application : “2-Chloro-5-cyclopropyl-1,3,4-thiadiazole” is a chemical compound that is available for purchase from various chemical suppliers . It is often used in the synthesis of other chemical compounds .
- Method of Application : The specific methods of application can vary greatly depending on the specific synthesis or experiment being conducted. Typically, this compound would be used in a controlled laboratory setting, following specific protocols for handling and combining chemicals .
- Results or Outcomes : The outcomes can also vary greatly depending on the specific use case. In general, this compound is a key ingredient in the synthesis of other chemical compounds .
-
Scientific Field: Antimicrobial Research
- Application : A similar compound, “2-Amino-5-cyclopropyl-1,3,4-thiadiazole”, has been used as an antibacterial agent .
- Method of Application : This compound is likely used in a laboratory setting to test its efficacy against various bacterial strains .
- Results or Outcomes : The specific results or outcomes are not provided in the source, but the compound is described as an antibacterial agent, suggesting it has shown some level of effectiveness in this area .
-
Scientific Field: Organic Synthesis
- Application : “2-Chloro-1,3,4-thiadiazole” is often used as a building block in the synthesis of other chemical compounds .
- Method of Application : The compound is used in controlled laboratory settings, following specific protocols for handling and combining chemicals .
- Results or Outcomes : The outcomes can vary greatly depending on the specific use case. In general, this compound is a key ingredient in the synthesis of other chemical compounds .
-
Scientific Field: Antimicrobial Research
- Application : Quinoline derivatives, which can be synthesized from “2-Chloro-5-cyclopropyl-1,3,4-thiadiazole”, have been found to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Method of Application : These compounds are likely used in a laboratory setting to test their efficacy against various bacterial strains .
- Results or Outcomes : The specific results or outcomes are not provided in the source, but the compound is described as an antimicrobial agent, suggesting it has shown some level of effectiveness in this area .
-
Scientific Field: Soil Science
- Application : A similar compound, “3,4-Dichloro-1,2,5-thiadiazole”, is a potent inhibitor of nitrification in soil .
- Method of Application : This compound is likely used in a laboratory setting to test its efficacy against various soil bacteria .
- Results or Outcomes : The specific results or outcomes are not provided in the source, but the compound is described as a potent inhibitor of nitrification in soil .
-
Scientific Field: Cancer Research
- Application : Certain 1,3,4-thiadiazole derivatives have been evaluated for their anticancer activity against human breast cancer MCF-7 and MDA-MB-231 cell lines .
- Method of Application : These compounds are likely used in a laboratory setting to test their efficacy against various cancer cell lines .
- Results or Outcomes : The specific results or outcomes are not provided in the source, but the compounds are described as having anticancer activity, suggesting they have shown some level of effectiveness in this area .
-
Scientific Field: Organic Synthesis
- Application : “2-Chloro-1,3,4-thiadiazole” is often used as a building block in the synthesis of other chemical compounds .
- Method of Application : The compound is used in controlled laboratory settings, following specific protocols for handling and combining chemicals .
- Results or Outcomes : The outcomes can vary greatly depending on the specific use case. In general, this compound is a key ingredient in the synthesis of other chemical compounds .
-
Scientific Field: Antimicrobial Research
- Application : Quinoline derivatives, which can be synthesized from “2-Chloro-5-cyclopropyl-1,3,4-thiadiazole”, have been found to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Method of Application : These compounds are likely used in a laboratory setting to test their efficacy against various bacterial strains .
- Results or Outcomes : The specific results or outcomes are not provided in the source, but the compound is described as an antimicrobial agent, suggesting it has shown some level of effectiveness in this area .
-
Scientific Field: Soil Science
- Application : A similar compound, “3,4-Dichloro-1,2,5-thiadiazole”, is a potent inhibitor of nitrification in soil .
- Method of Application : This compound is likely used in a laboratory setting to test its efficacy against various soil bacteria .
- Results or Outcomes : The specific results or outcomes are not provided in the source, but the compound is described as a potent inhibitor of nitrification in soil .
- Application : Certain 1,3,4-thiadiazole derivatives have been evaluated for their anticancer activity against human breast cancer MCF-7 and MDA-MB-231 cell lines .
- Method of Application : These compounds are likely used in a laboratory setting to test their efficacy against various cancer cell lines .
- Results or Outcomes : The specific results or outcomes are not provided in the source, but the compounds are described as having anticancer activity, suggesting they have shown some level of effectiveness in this area .
- Application : “2-Chloro-5-cyclopropyl-1,3,4-thiadiazole” is available for purchase from various chemical suppliers and is often used in the manufacturing of other chemical compounds .
- Method of Application : The specific methods of application can vary greatly depending on the specific synthesis or experiment being conducted. Typically, this compound would be used in a controlled laboratory setting, following specific protocols for handling and combining chemicals .
- Results or Outcomes : The outcomes can also vary greatly depending on the specific use case. In general, this compound is a key ingredient in the synthesis of other chemical compounds .
- Application : In 2013, a new 1,3,4-thiadiazole with trifluoromethyl substituent was synthesized and evaluated for its anticancer activity .
- Method of Application : These compounds are likely used in a laboratory setting to test their efficacy against various cancer cell lines .
- Results or Outcomes : The specific results or outcomes are not provided in the source, but the compounds are described as having anticancer activity, suggesting they have shown some level of effectiveness in this area .
properties
IUPAC Name |
2-chloro-5-cyclopropyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSAATRFXCXRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-cyclopropyl-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1426713.png)
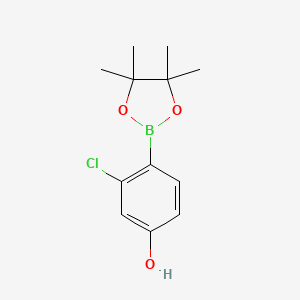
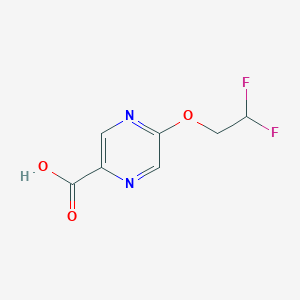
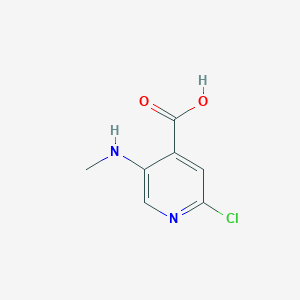
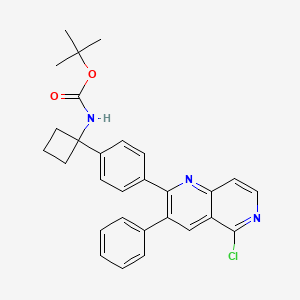
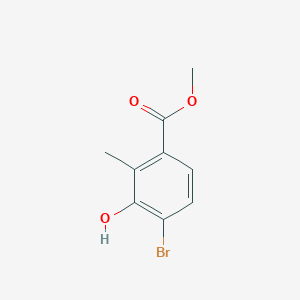
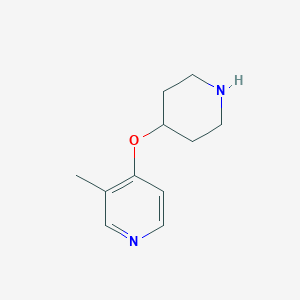
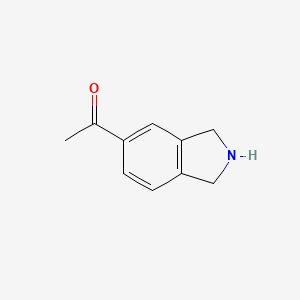
![1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid](/img/structure/B1426728.png)
